3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one
Description
Properties
CAS No. |
105379-32-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-methoxy-2-(2-oxopropyl)inden-1-one |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-11-12(15)9-5-3-4-6-10(9)13(11)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
GIADJVWADPGYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Solventless Synthesis
A solvent-free Claisen-Schmidt condensation between 1-indanone and 3-methoxybenzaldehyde under basic conditions (NaOH, 60°C) yields the target compound in 56% yield after recrystallization from ethanol. This green chemistry approach minimizes waste but requires precise temperature control to avoid side reactions such as over-oxidation.
Reaction Conditions
| Component | Quantity (mmol) | Catalyst/Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1-Indanone | 3.0 | NaOH (3.8) | 60°C | 30 min | 56% |
| 3-Methoxybenzaldehyde | 3.0 | - | - | - | - |
Mechanistic Insight
The reaction proceeds via enolate formation at the α-position of 1-indanone, followed by nucleophilic attack on the aldehyde. The E-configuration of the resulting chalcone is stabilized by intramolecular hydrogen bonding.
Friedel-Crafts Acylation with Subsequent Functionalization
Palladium-Catalyzed Acylation
A two-step synthesis involves:
- Friedel-Crafts acylation of 3-methoxyindene with chloroacetone in the presence of AlCl₃ to form 2-(2-chloropropyl)-3-methoxy-1H-inden-1-one.
- Oxidation of the chloropropyl group using Dess-Martin periodinane (DMP) in dichloromethane to introduce the 2-oxopropyl moiety.
Optimized Parameters
- Step 1 : AlCl₃ (1.2 equiv), 0°C → rt, 4 h (78% yield).
- Step 2 : DMP (1.5 equiv), 0°C → rt, 20 min (89% yield).
Key Data
- Purity : >98% (HPLC, C18 column, MeOH:H₂O = 70:30).
- Byproducts : <2% over-oxidized quinone derivatives.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A Pd(PPh₃)₄-mediated coupling between 3-methoxy-2-bromo-1H-inden-1-one and 2-oxopropylboronic acid in 1,4-dioxane/K₂CO₃ achieves 82% yield . This method offers excellent regioselectivity due to the electron-withdrawing effect of the ketone group.
Catalytic System
| Component | Role | Quantity (mol%) |
|---|---|---|
| PdCl₂(PPh₃)₂ | Catalyst | 5 |
| K₂CO₃ | Base | 2.0 equiv |
| B2(pin)₂ | Boron reagent | 1.1 equiv |
Advantages
Asymmetric Hydroxylation and Oxidation
Vanadium-Catalyzed Hydroxylation
A chiral vanadium complex (VO(acac)₂ with (1S,2S)-N,N′-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine) enables asymmetric hydroxylation of 3-methoxy-1H-inden-1-one using H₂O₂ as an oxidant. Subsequent oxidation with DMP introduces the 2-oxopropyl group (ee = 60%, 75% yield).
Critical Parameters
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 56 | 95 | 12 | Moderate |
| Friedel-Crafts | 78 (Step 1) | 98 | 28 | High |
| Suzuki-Miyaura | 82 | 99 | 45 | High |
| Asymmetric Hydroxylation | 75 | 97 | 62 | Low |
Key Observations
- Friedel-Crafts offers the best cost-to-yield ratio for industrial applications.
- Suzuki-Miyaura is preferred for high-purity requirements despite higher costs.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
- HPLC : tR = 8.2 min (C18, MeOH:H₂O = 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indene derivatives.
Scientific Research Applications
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Indenone Family
(±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one (Donepezil Hydrochloride)
- Structure: Shares the indenone core but has dimethoxy groups at positions 5 and 6 and a piperidinylmethyl substituent at position 2.
- Key Differences : The absence of the 2-oxopropyl group and the presence of a bulky piperidinylmethyl group in Donepezil enhance its interaction with acetylcholinesterase, making it a potent Alzheimer’s drug.
- Biological Activity : Donepezil’s clinical efficacy highlights how substituent bulk and polarity at position 2 critically influence pharmacological targeting .
1H-Inden-1-one, 2,3-dihydro-3,3-dimethyl (CAS 136-85-6)
- Structure : Lacks the methoxy and 2-oxopropyl groups; instead, it has two methyl groups at position 3.
- Physical Properties : The hydrophobic dimethyl groups likely reduce solubility in polar solvents compared to the target compound.
- Reactivity : The absence of electron-withdrawing groups (e.g., ketone) may decrease electrophilicity, altering its reactivity in cycloaddition or nucleophilic addition reactions .
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
- Structure : Features a conjugated 4-methoxybenzylidene group at position 2 instead of the 2-oxopropyl group.
- Electronic Properties : The benzylidene group introduces extended conjugation, leading to distinct UV-Vis absorption (e.g., λmax at 238 nm and 289 nm) compared to the target compound.
- Applications : Such compounds are often explored as photoactive materials or intermediates in organic synthesis .
Compounds with 2-Oxopropyl Substituents
8α-(2-Oxopropyl)-erythraline (Compound 5)
- Structure: A monoterpenoid indole alkaloid with a 2-oxopropyl group attached to an erythraline framework.
- Spectroscopic Data : IR peaks at 1712 cm⁻¹ (carbonyl stretch) and NMR signals (δ 47.45 for CH2, 101.99–144.88 ppm for aromatic carbons) suggest similarities in ketone-related spectral features with the target compound.
6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil (Compound 4)
- Structure : A uracil derivative with a 2-oxopropyl group at position 1.
- Reactivity : The ketone in the 2-oxopropyl group may participate in hydrogen bonding or serve as a site for further functionalization, similar to the target compound.
- Applications: Uracil derivatives are explored for antiviral or anticancer properties, though the indenone core of the target compound may confer distinct pharmacokinetic profiles .
Indole and Indolone Derivatives
2H-Indol-2-one,1,3-dihydro-3-(2-oxopropylidene)- (CAS 6524-20-5)
- Structure : Contains a 2-oxopropylidene group on an indolone core.
- Key Differences: The indolone system (vs. indenone) lacks the fused cyclopentenone ring, altering aromaticity and reactivity.
- Spectroscopy: PubChem data (C11H9NO2, exact mass 203.0582) and hydrogen-bonding capacity (2 donors, 2 acceptors) provide benchmarks for comparing solubility and stability with the target compound .
Q & A
Q. What are the common synthetic routes for 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one?
Methodological Answer: Synthesis often involves multicomponent reactions or functional group transformations. For example, derivatives with methoxy and oxopropyl groups can be synthesized via esterification or silylation reactions. A typical route starts with a dihydroindenone core (e.g., 5-methoxy-2,3-dihydro-1H-inden-1-one) and introduces the 2-oxopropyl group using bases like DBU, followed by purification via column chromatography (pentane:ethyl acetate gradients). Reaction progress is monitored using TLC and validated via melting point analysis and NMR .
Q. How is spectroscopic characterization performed for this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in deuterated chloroform or DMSO-d₆ are standard. Ketone/enol tautomerism (if present) is identified via split peaks in ¹H NMR, as seen in trifluoromethyl derivatives .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups confirm functional groups.
- UV-Vis : Used to study electronic transitions in conjugated systems, particularly for derivatives with extended π-systems .
Q. What crystallographic tools are used for structural determination?
Methodological Answer:
- SHELX : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Data from X-ray diffraction (e.g., twinned or high-resolution crystals) are processed using SHELXPRO for macromolecular interfaces .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and molecular geometry .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) compute HOMO-LUMO energies, molecular electrostatic potentials (MEP), and Mulliken charges. For example, HOMO density in indenone derivatives localizes on the aromatic core, while LUMO may involve electron-withdrawing groups like nitro substituents. Global reactivity descriptors (electrophilicity, chemical hardness) derived from HOMO-LUMO gaps predict reaction sites .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
Methodological Answer:
- Triangulation : Cross-validate NMR, IR, and X-ray data. For polymorphs (e.g., minor PXRD peak shifts), solid-state NMR (¹³C, ¹⁵N, ³⁵Cl) identifies subtle structural differences .
- Iterative refinement : Adjust SHELXL parameters (e.g., anisotropic displacement) to resolve discordance between experimental and modeled bond lengths/angles .
Q. What methodologies characterize polymorphic forms of this compound?
Methodological Answer:
Q. How are HOMO-LUMO interactions analyzed in derivatives?
Methodological Answer: Frontier molecular orbital (FMO) diagrams generated via DFT visualize charge distribution. For example, in pyrido[2,3-b]pyrazine-indenone hybrids, HOMO density resides on the indenone moiety, while LUMO extends to electron-deficient groups (e.g., nitrobenzene). Density of states (DOS) plots quantify orbital contributions from specific atoms .
Q. How are antimicrobial assays designed for indenone derivatives?
Methodological Answer:
- Strain selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal species (e.g., C. albicans).
- Dose-response : MIC (minimum inhibitory concentration) determined via broth microdilution.
- Controls : Include standard antibiotics (e.g., ampicillin) and solvent blanks to validate results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
